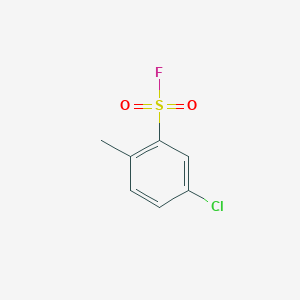
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a 1,2,4-oxadiazole ring and a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazine and carboxylic acids or their derivatives.
Introduction of the cyclobutyl group: The cyclobutyl group can be introduced through a substitution reaction involving cyclobutyl halides.
Attachment of the propylamine chain: The propylamine chain can be introduced through amination reactions, often involving reagents like ammonia or primary amines.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates, polar aprotic solvents
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols
Reduction: Alcohols, amines, or aldehydes
Substitution: Alkylated or sulfonated derivatives
科学的研究の応用
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its specific structural features. Similar compounds include:
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine: This compound has a piperidine ring instead of a propylamine chain.
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride: This compound features a piperidine ring with a methyl group attached to the oxadiazole ring.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
3-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3O/c10-6-2-5-8-11-9(12-13-8)7-3-1-4-7/h7H,1-6,10H2 |
InChIキー |
GYAVIRDWKFRCNJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NOC(=N2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


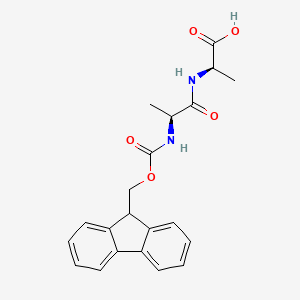
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
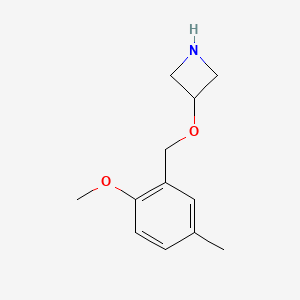
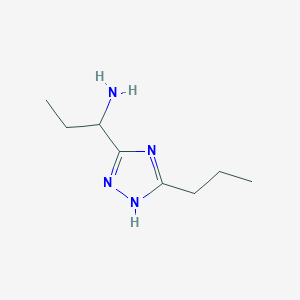
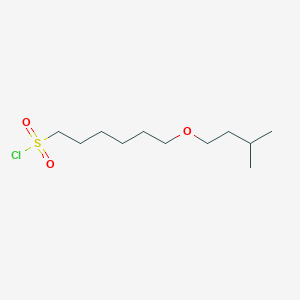
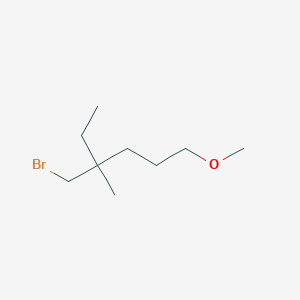
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
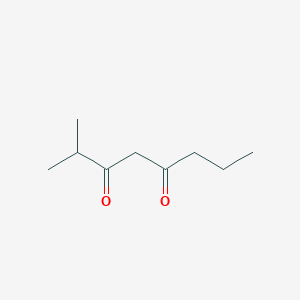
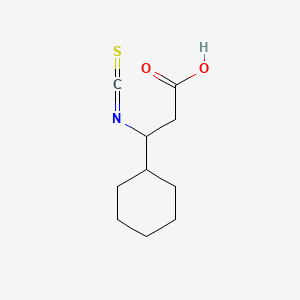

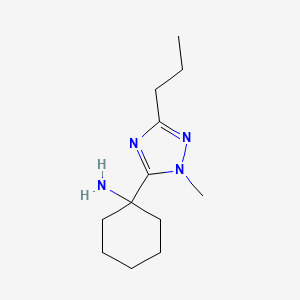
![sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B15326861.png)
